

5-Bromo-3-chloro-2-methoxypyridine chemical properties

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Compound of Interest

Compound Name: 5-Bromo-3-chloro-2-methoxypyridine

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An In-Depth Technical Guide to **5-Bromo-3-chloro-2-methoxypyridine**: Properties, Reactivity, and Applications

Introduction

5-Bromo-3-chloro-2-methoxypyridine is a halogenated and functionalized pyridine derivative that has emerged as a critical and versatile building block in modern organic synthesis. Its strategic substitution pattern—featuring a bromine atom, a chlorine atom, and a methoxy group on the pyridine core—endows it with a unique combination of reactivity and stability. This makes it an invaluable intermediate for the synthesis of complex molecular architectures, particularly in the fields of pharmaceutical and agrochemical research.^[1] The presence of two distinct halogen atoms allows for selective, stepwise functionalization through various cross-coupling reactions, while the methoxy group and the pyridine nitrogen influence the molecule's electronic properties and reactivity. This guide provides a comprehensive overview of the chemical properties, synthesis, reactivity, and applications of **5-Bromo-3-chloro-2-methoxypyridine**, offering field-proven insights for researchers, scientists, and drug development professionals.

Physicochemical and Spectroscopic Properties

The fundamental properties of a chemical compound dictate its behavior in a reaction and the methods required for its handling and purification. The key physicochemical identifiers and properties for **5-Bromo-3-chloro-2-methoxypyridine** are summarized below.

| Property | Value | Source |
|-------------------|---|---|
| IUPAC Name | 5-bromo-3-chloro-2-methoxypyridine | [2] |
| CAS Number | 848366-28-9 | [2] [3] |
| Molecular Formula | C ₆ H ₅ BrClNO | [2] [3] |
| Molecular Weight | 222.47 g/mol | [2] [3] |
| Appearance | White to off-white solid (crystal/powder) | [4] |
| Canonical SMILES | COCl=C(C=C(C=N1)Br)Cl | [2] |
| InChI | InChI=1S/C6H5BrClNO/c1-10-6-5(8)2-4(7)3-9-6/h2-3H,1H3 | [2] |
| InChIKey | XCHXNAQRMMXBGN-UHFFFAOYSA-N | [2] |

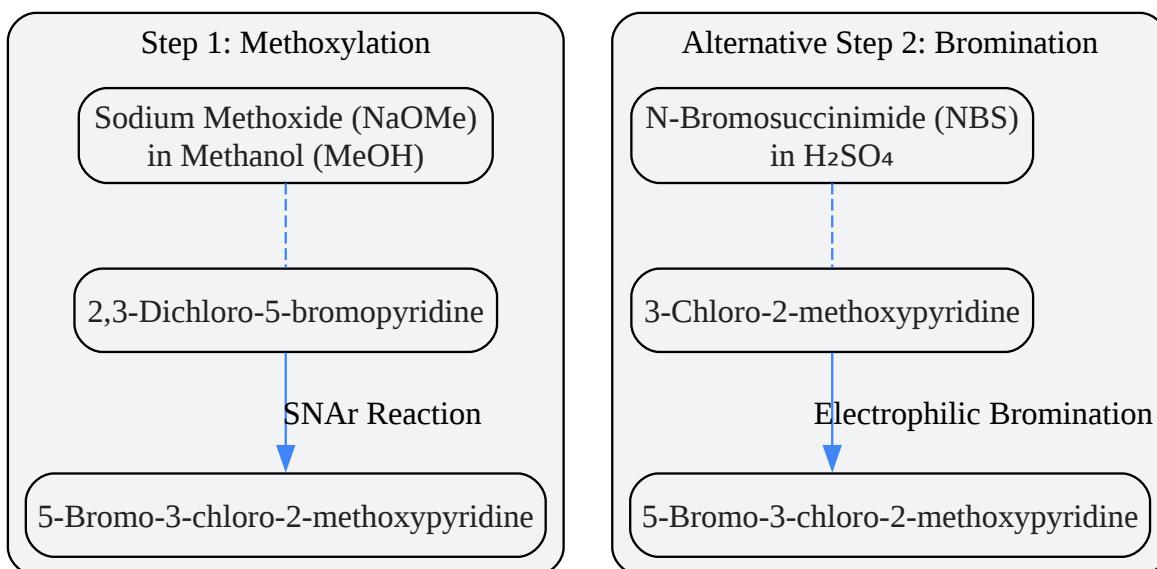
While detailed spectroscopic data requires experimental acquisition, typical spectral characteristics can be predicted based on the structure. For instance, the ¹H NMR spectrum would be expected to show distinct signals for the two aromatic protons on the pyridine ring and a singlet for the methoxy group protons. Spectroscopic data for similar compounds can be found in chemical databases.[\[5\]](#)[\[6\]](#)

Synthesis and Manufacturing

The synthesis of polysubstituted pyridines like **5-Bromo-3-chloro-2-methoxypyridine** typically involves a multi-step sequence starting from simpler pyridine precursors. A common strategy involves the controlled, regioselective introduction of the halogen and methoxy substituents. While a specific, published synthesis for this exact molecule is not readily available, a plausible and illustrative synthetic workflow can be derived from analogous preparations, such as the synthesis of 5-bromo-2-chloro-4-methoxypyridine.[\[7\]](#)

A logical approach would start with a suitable dichloropyridine, followed by nucleophilic aromatic substitution to introduce the methoxy group, and finally, regioselective bromination.

Illustrative Synthetic Workflow



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Caption: Plausible synthetic routes to **5-Bromo-3-chloro-2-methoxypyridine**.

General Experimental Protocol (Based on Analogy)

The following protocol is a representative example for the electrophilic bromination of a substituted pyridine, adapted from a similar synthesis.[7]

- Preparation: To a flask maintained under an inert atmosphere (e.g., Nitrogen), add the starting material, 3-chloro-2-methoxypyridine.
- Reaction Solvent: Cool the flask in an ice bath and slowly add concentrated sulfuric acid.
- Reagent Addition: Add N-bromosuccinimide (NBS) portion-wise, ensuring the temperature remains low.
- Reaction: Allow the mixture to stir at a controlled temperature (e.g., 55°C) for several hours until the reaction is complete, as monitored by TLC or GC-MS.

- Work-up: Carefully pour the reaction mixture into ice water to quench the reaction.
- Neutralization: Adjust the pH to be alkaline using a base such as an 8N sodium hydroxide solution.
- Extraction: Extract the aqueous layer with an appropriate organic solvent (e.g., chloroform or ethyl acetate).
- Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The resulting crude product can be purified by column chromatography.

Chemical Reactivity and Synthetic Utility

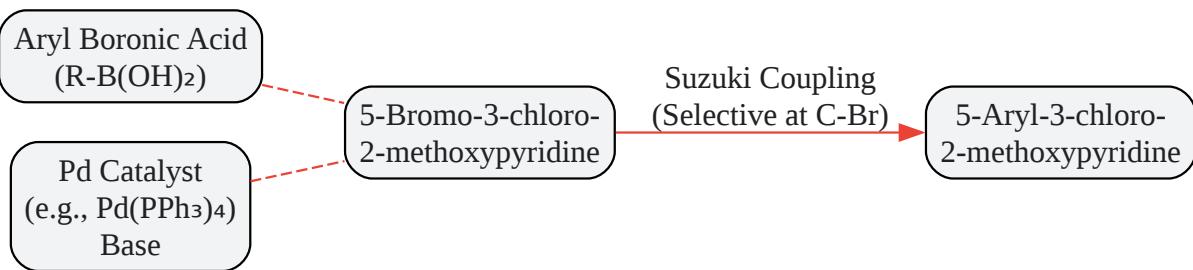
The synthetic value of **5-Bromo-3-chloro-2-methoxypyridine** stems from the differential reactivity of its substituents, which allows it to serve as a versatile scaffold in complex organic synthesis.^[8]

Site-Selective Cross-Coupling Reactions

The primary utility of this molecule lies in the distinct reactivity of the C-Br and C-Cl bonds in palladium-catalyzed cross-coupling reactions. The carbon-bromine bond is weaker and therefore more susceptible to oxidative addition to a Pd(0) catalyst than the carbon-chlorine bond. This reactivity difference enables selective functionalization at the 5-position (bromine) while leaving the 3-position (chlorine) intact for subsequent transformations.

This selectivity is crucial in drug discovery for building molecular libraries and performing structure-activity relationship (SAR) studies.^[9] Common transformations include:

- Suzuki-Miyaura Coupling: Reaction with boronic acids or esters to form C-C bonds.
- Heck Coupling: Reaction with alkenes.
- Sonogashira Coupling: Reaction with terminal alkynes.
- Buchwald-Hartwig Amination: Reaction with amines to form C-N bonds.

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Caption: Selective Suzuki-Miyaura coupling at the C5-Br position.

Influence of Substituents

- 2-Methoxy Group: This electron-donating group activates the pyridine ring towards electrophilic substitution (though the ring is inherently electron-deficient) and can influence the regiochemistry of reactions.
- 3-Chloro Group: The chlorine at the 3-position can be targeted in a subsequent cross-coupling reaction under more forcing conditions or with specialized catalyst systems after the bromine has been functionalized.
- Pyridine Nitrogen: The nitrogen atom deactivates the ring towards electrophilic attack and directs metallation to the ortho positions (2 and 6). It also provides a site for coordination to metal catalysts.

Applications in Research and Development

The unique chemical architecture of **5-Bromo-3-chloro-2-methoxypyridine** makes it a high-value intermediate in several industrial and research sectors.[\[1\]](#)

- Pharmaceutical Development: It is a key building block for the synthesis of biologically active molecules. Its structure serves as a scaffold that can be elaborated to create novel drug candidates, particularly in the development of anti-inflammatory and anti-cancer agents.[\[1\]](#) [\[10\]](#)
- Agrochemical Chemistry: The compound is employed in the synthesis of modern agrochemicals. It acts as an intermediate in the formulation of potent and selective

herbicides and fungicides, contributing to enhanced crop protection.[1][11]

- Material Science: In material science, this compound can be used to develop novel materials. Its incorporation into polymers or coatings can enhance properties such as durability, thermal stability, and chemical resistance.[1]

Safety and Handling

As with any laboratory chemical, proper handling of **5-Bromo-3-chloro-2-methoxypyridine** is essential. Based on available safety data, the compound presents several hazards.

- GHS Hazard Classification:
 - Skin Corrosion/Irritation (Category 2): Causes skin irritation.[2][4]
 - Serious Eye Damage/Eye Irritation (Category 2): Causes serious eye irritation.[2][4]
 - Acute Toxicity, Oral (Category 4): Harmful if swallowed.[2]
 - Specific target organ toxicity - single exposure (Category 3): May cause respiratory irritation.[2]
- Recommended Handling Procedures:[3][12]
 - Work in a well-ventilated area or a chemical fume hood.
 - Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.
 - Avoid breathing dust or vapors.
 - Wash hands thoroughly after handling.
- Storage:
 - Store in a tightly closed container in a dry, cool, and well-ventilated place.[12]
 - Keep away from incompatible materials such as strong oxidizing agents and acids.[12]

Conclusion

5-Bromo-3-chloro-2-methoxypyridine is a pivotal chemical intermediate whose value is defined by its structural complexity and predictable, differential reactivity. The ability to selectively functionalize the C-Br bond in the presence of a C-Cl bond provides a powerful tool for the efficient construction of complex molecules. This feature, combined with its utility as a versatile scaffold, solidifies its role as an indispensable building block in the discovery and development of new pharmaceuticals, advanced agrochemicals, and novel materials. A thorough understanding of its chemical properties, reactivity, and safety protocols is paramount for any scientist seeking to leverage this compound's full synthetic potential.

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